N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide
Overview
Description
N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide is a complex organic compound characterized by its intricate molecular structure. This compound features a thiazole ring, a piperazine moiety, and a methoxyphenyl group, making it a subject of interest in various scientific research fields due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting with the formation of the piperazine ring. The process may include:
Condensation reactions: to form the piperazine ring.
Oxidation reactions: to introduce the oxo group.
Coupling reactions: to attach the thiazole and acetamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized forms.
Reduction: Reduction of functional groups to more reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different functional groups based on the nucleophile or electrophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential biological activities.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide exerts its effects involves:
Molecular Targets: Interaction with specific receptors or enzymes in biological systems.
Pathways Involved: Modulation of signaling pathways that influence cellular processes.
Comparison with Similar Compounds
OS-3-106: A potent and selective dopamine D3 receptor partial agonist.
4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline: Another compound featuring a piperazine ring and methoxyphenyl group.
Uniqueness: N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural complexity and biological activity set it apart from similar compounds.
Properties
IUPAC Name |
N-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-13(23)19-18-20-14(12-26-18)11-17(24)22-9-7-21(8-10-22)15-3-5-16(25-2)6-4-15/h3-6,12H,7-11H2,1-2H3,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXPOYCVWHKCEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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